

2-(3-Fluoro-2-methylphenyl)acetonitrile

molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-(3-Fluoro-2-methylphenyl)acetonitrile
Cat. No.:	B1306101

[Get Quote](#)

An In-depth Technical Guide to **2-(3-Fluoro-2-methylphenyl)acetonitrile** for Researchers, Scientists, and Drug Development Professionals

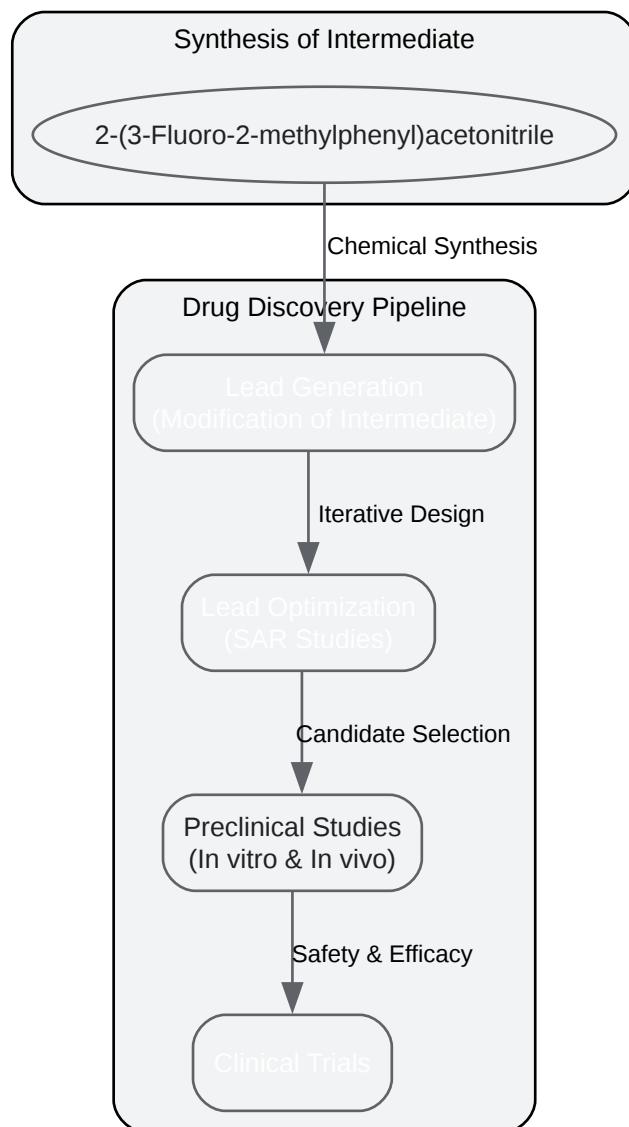
Introduction

2-(3-Fluoro-2-methylphenyl)acetonitrile is a fluorinated aromatic compound featuring a nitrile group. Its chemical structure makes it a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and agrochemical development.^{[1][2]} The presence of the fluorine atom and the methyl group on the phenyl ring, combined with the reactive nitrile moiety, allows for the construction of complex molecular architectures. Fluorinated compounds are of significant interest in drug design due to their potential for improved metabolic stability, bioavailability, and binding affinity.^[1] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a representative synthetic protocol for **2-(3-Fluoro-2-methylphenyl)acetonitrile**.

Molecular Structure and Properties

The molecular structure of **2-(3-Fluoro-2-methylphenyl)acetonitrile** consists of a benzene ring substituted with a fluorine atom at the 3-position, a methyl group at the 2-position, and an acetonitrile group attached to the ring via a methylene bridge.

Key Structural Features:


- Aromatic Ring: A stable phenyl group that serves as a scaffold.
- Fluorine Substituent: A bioisostere for a hydrogen atom that can modulate electronic properties and metabolic stability.
- Methyl Group: A small alkyl group that can influence steric interactions and lipophilicity.
- Acetonitrile Group: A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various heterocyclic systems.

A summary of the key quantitative data for **2-(3-Fluoro-2-methylphenyl)acetonitrile** is presented in the table below.

Property	Value
Molecular Formula	C ₉ H ₈ FN
Molecular Weight	149.17 g/mol
CAS Number	500912-15-2
Appearance	White to Off-white Crystalline Solid
Melting Point	42.0-51.0 °C
SMILES	FC1=C(C(C)C=CC=C1CC#N

Application in Drug Discovery and Development

As an intermediate, **2-(3-Fluoro-2-methylphenyl)acetonitrile** does not typically have a direct biological signaling pathway. Instead, its utility lies in its role as a building block for the synthesis of active pharmaceutical ingredients (APIs). The following diagram illustrates a generalized workflow for the utilization of such an intermediate in a drug discovery program.

[Click to download full resolution via product page](#)

A generalized workflow for the use of a chemical intermediate in drug discovery.

Experimental Protocol: Representative Synthesis

While a specific, peer-reviewed experimental protocol for the synthesis of **2-(3-Fluoro-2-methylphenyl)acetonitrile** is not readily available in the public literature, a general and robust method for the synthesis of phenylacetonitriles involves the nucleophilic substitution of a benzyl halide with a cyanide salt. The following is a representative protocol based on well-established organic chemistry principles.

Reaction:

3-Fluoro-2-methylbenzyl bromide + Sodium Cyanide → **2-(3-Fluoro-2-methylphenyl)acetonitrile** + Sodium Bromide

Materials and Equipment:

- 3-Fluoro-2-methylbenzyl bromide (1.0 eq)
- Sodium cyanide (1.1 eq)
- Dimethylformamide (DMF), anhydrous
- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert atmosphere (e.g., nitrogen or argon)
- Heating mantle or oil bath
- Standard laboratory glassware for workup and purification
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- Reaction Setup: A dry round-bottom flask is charged with anhydrous DMF and sodium cyanide under an inert atmosphere. The mixture is stirred to ensure the dissolution of the sodium cyanide.
- Addition of Starting Material: 3-Fluoro-2-methylbenzyl bromide, dissolved in a minimal amount of anhydrous DMF, is added dropwise to the stirred solution at room temperature.
- Reaction Monitoring: The reaction mixture is gently heated to 50-60 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

- **Workup:** Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The aqueous phase is extracted three times with ethyl acetate.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure **2-(3-Fluoro-2-methylphenyl)acetonitrile**.
- **Characterization:** The structure and purity of the final product are confirmed by analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood by trained personnel. Sodium cyanide is highly toxic and should be handled with extreme care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

Conclusion

2-(3-Fluoro-2-methylphenyl)acetonitrile is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and agrochemicals. Its specific substitution pattern offers a unique starting point for the synthesis of a diverse range of target molecules. The provided information on its molecular properties and a representative synthetic protocol serves as a valuable resource for researchers and scientists engaged in organic synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(3-Fluoro-2-methylphenyl)acetonitrile [myskinrecipes.com]
- 2. 2-(3-Fluoro-2-methylphenyl)acetonitrile [myskinrecipes.com]

- To cite this document: BenchChem. [2-(3-Fluoro-2-methylphenyl)acetonitrile molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1306101#2-3-fluoro-2-methylphenyl-acetonitrile-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com